molecular formula C30H26N4O8 B12354634 (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

Cat. No.: B12354634
M. Wt: 570.5 g/mol
InChI Key: DMLWXTGTMOYRRZ-UHFFFAOYSA-N
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Description

The compound "(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate" is a benzimidazole derivative with a complex molecular architecture. Its structure includes:

  • A benzimidazole core (common in bioactive molecules like omeprazole and telmisartan ).
  • A dioxolylmethyl ester moiety at position 4, enhancing lipophilicity and metabolic stability.
  • An oxadiazolidinone ring linked via a biphenyl group, which may contribute to receptor-binding specificity .

This compound is structurally related to azilsartan medoxomil, an angiotensin II receptor blocker (ARB) used for hypertension .

Properties

Molecular Formula

C30H26N4O8

Molecular Weight

570.5 g/mol

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

InChI

InChI=1S/C30H26N4O8/c1-3-38-28-31-23-10-6-9-22(27(35)39-16-24-17(2)40-30(37)41-24)25(23)34(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26-32-29(36)42-33-26/h4-14,26,33H,3,15-16H2,1-2H3,(H,32,36)

InChI Key

DMLWXTGTMOYRRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5NC(=O)ON5)C(=O)OCC6=C(OC(=O)O6)C

Origin of Product

United States

Biological Activity

The compound (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

  • Dioxole moiety : The presence of a dioxole ring contributes to its stability and reactivity.
  • Benzimidazole core : This heterocyclic structure is often associated with various biological activities, including anticancer and antimicrobial properties.

Structural Formula

C29H31N6O6\text{C}_{29}\text{H}_{31}\text{N}_6\text{O}_6

Anticancer Activity

Research indicates that compounds similar to the one described have shown significant anticancer properties. For instance:

  • Mechanism of Action : The benzimidazole component has been implicated in inhibiting tubulin polymerization, which is crucial for cancer cell division. This leads to cell cycle arrest in the G2/M phase.
  • Case Studies : In vitro studies have demonstrated that derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

Antimicrobial Properties

The compound also exhibits antibacterial and antifungal activities:

  • Inhibition of Pathogens : Studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi .
  • Mechanisms : The dioxole structure may enhance membrane permeability, allowing for increased uptake of the drug into microbial cells.

Angiotensin II Receptor Blockade

The compound has been studied for its potential as an angiotensin II receptor blocker (ARB):

  • Pharmacodynamics : It competes with angiotensin II for binding to the AT1 receptor, leading to vasodilation and reduced blood pressure .
  • Clinical Relevance : ARBs are widely used in treating hypertension and heart failure.

Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of tubulin polymerization
AntimicrobialDisruption of microbial membrane integrity
Angiotensin II BlockCompetitive inhibition at AT1 receptor

Case Study 1: Anticancer Efficacy

A study investigated the anticancer effects of a benzimidazole derivative similar to our compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment.

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy against Staphylococcus aureus and Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens.

Scientific Research Applications

The compound (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and case studies.

Structural Features

The compound features a dioxole ring, an ethoxy group, and a benzimidazole moiety, which contribute to its biological activity. The presence of nitrogen-containing heterocycles suggests potential interactions with biological targets.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmaceuticals. Its design incorporates elements that may enhance bioactivity and selectivity towards specific biological targets.

Case Study: Antitumor Activity

Research has indicated that compounds with similar structures exhibit antitumor properties. For instance:

  • A study on benzimidazole derivatives showed promising results against various cancer cell lines, suggesting that modifications to the benzimidazole structure can lead to enhanced anticancer activity .

Pharmacology

The pharmacological profile of this compound is under investigation for its effects on various biological pathways. The combination of dioxole and benzimidazole suggests potential for:

  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against bacterial strains, indicating that this compound may possess antimicrobial properties.

Case Study: Antimicrobial Studies

In vitro studies have shown that benzimidazole derivatives can inhibit the growth of pathogenic bacteria . Further research on this specific compound could elucidate its mechanism of action.

Drug Development

The complexity of the compound makes it a candidate for drug development processes. Its unique structure could lead to the discovery of new drug candidates targeting specific diseases.

Biochemical Research

The compound's ability to interact with enzymes or receptors is an area of active research. Understanding these interactions can provide insights into its potential uses in biochemical assays or as a tool compound in research settings.

Comparison with Similar Compounds

Benzimidazole derivatives exhibit diverse pharmacological activities depending on substituent groups. Below is a comparative analysis:

Structural Comparison
Compound Name / Class Key Structural Features Pharmacological Activity
Target Compound Benzimidazole core + oxadiazolidinone + dioxolylmethyl ester Hypothesized antihypertensive/ARB
Omeprazole (C17H19N3O3S) Substituted benzimidazole + pyridine + sulfinyl group H+/K+-ATPase inhibitor (antiulcer)
Telmisartan (C33H30N4O2) Benzimidazole + biphenyl tetrazole Angiotensin II receptor antagonist
BMT-1 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol Immunosuppressive (T-cell inhibition)
Pyrimidylthiomethyl benzimidazoles (e.g., 174) Benzimidazole + pyrimidine-thiomethyl group Antiulcer (gastric acid inhibition)
2,5-Disubstituted benzimidazoles (e.g., 11h) 2-ethoxy + 5-nitro/chlorophenyl substituents Antimycobacterial (anti-TB)
Pharmacological Activities

A. Antiulcer Activity

  • Omeprazole : IC50 of 0.3 µM against H+/K+-ATPase, widely used for acid reflux .
  • Pyrimidylthiomethyl benzimidazoles : Show 70–90% reduction in gastric ulcers in rat models, comparable to omeprazole .

B. Cytotoxic Activity

  • Chlorophenyl/Nitrophenyl-substituted benzimidazoles (e.g., 5a, 6a): IC50 of 8–12 µM against A549 lung cancer cells .
  • Piperonyl/Naphthyl-substituted derivatives : Less potent (IC50 > 20 µM) .
  • Target Compound: No cytotoxic data reported, but oxadiazolidinone moieties in related compounds enhance apoptosis in cancer cells .

C. Antimicrobial Activity

  • 2,5-Disubstituted benzimidazoles (e.g., 11h): MIC99 of 0.195 µM against Mycobacterium tuberculosis, outperforming isoniazid (MIC99 = 0.78 µM) .
  • Target Compound: No antimicrobial data available, but structural complexity may limit bacterial uptake.

D. Immunosuppressive Activity

  • BMT-1 : Inhibits T-cell proliferation via H+/K+-ATPase blockade (IC50 = 15 µM) .
Structure-Activity Relationship (SAR)
  • Substituent Position : 2-ethoxy groups (as in the target compound) enhance metabolic stability and bioavailability .
  • Electron-Withdrawing Groups (e.g., nitro, chloro): Improve cytotoxic and antimicrobial potency .
  • Biphenyl Linkers : Critical for angiotensin II receptor binding in ARBs like telmisartan .

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